N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The molecular targets include kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antimicrobial activity.
Uniqueness
N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other quinoxaline derivatives . Its combination of the 3,5-dimethoxyphenylamino group and the 4-methylbenzenesulfonamide group contributes to its unique biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O4S/c1-15-8-10-19(11-9-15)32(28,29)27-23-22(25-20-6-4-5-7-21(20)26-23)24-16-12-17(30-2)14-18(13-16)31-3/h4-14H,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
BWLPXMKWMRGOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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